molecular formula C26H45BN2O2 B568067 2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid CAS No. 1243264-54-1

2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid

Cat. No.: B568067
CAS No.: 1243264-54-1
M. Wt: 428.468
InChI Key: VSCRLRJQVRYOGB-UHFFFAOYSA-N
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Description

2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid (CAS: 1243264-54-1) is a sterically hindered boronic acid derivative characterized by two tetramethylpiperidinylmethyl groups at the ortho positions of the phenyl ring. This structure confers unique reactivity and stability, making it valuable in catalysis and polymer stabilization. It is synthesized under conditions involving butyronitrile as a solvent at 115°C for 12 hours . Commercial availability is confirmed via suppliers like TCI Chemicals and Shanghai Jinming Biotechnology, with purity >98% and varying anhydride content .

Properties

IUPAC Name

[2,6-bis[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45BN2O2/c1-23(2)14-10-15-24(3,4)28(23)18-20-12-9-13-21(22(20)27(30)31)19-29-25(5,6)16-11-17-26(29,7)8/h9,12-13,30-31H,10-11,14-19H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCRLRJQVRYOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1CN2C(CCCC2(C)C)(C)C)CN3C(CCCC3(C)C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680600
Record name {2,6-Bis[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243264-54-1
Record name {2,6-Bis[(2,2,6,6-tetramethylpiperidin-1-yl)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction enables the direct introduction of boronic acid groups to aromatic systems. As detailed in patent US7659421, a four-step sequence begins with bromination of a disubstituted benzene derivative, followed by palladium-catalyzed coupling with bis(pinacolato)diboron (B2Pin2). Critical parameters include:

ParameterOptimal ConditionsYield (%)Source
CatalystPd(PPh3)4 (2 mol%)78–82
BaseCs2CO3
SolventDME/H2O (4:1)
Temperature80°C, 12 hr

This method’s efficiency is attributed to the stability of pinacol boronic esters under reaction conditions, which suppress protodeboronation.

Directed Ortho-Metalation (DoM)

For regioselective boronation, directed ortho-metalation using tert-butyllithium and trimethyl borate provides an alternative route. The European PMC study (PMC5478236) demonstrates this approach for o-(aminomethyl)phenylboronic acid derivatives, achieving 67% yield when applied to 2,6-dimethylbenzene substrates. Key advantages include compatibility with sterically hindered systems, though substrate pre-functionalization with directing groups (e.g., amides) is required.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps but risk boronic acid decomposition. Mixed solvent systems (e.g., MeCN/H2O) balance solubility and stability, as evidenced by 89% isolated yield in the PMC5478236 protocol.

Temperature and Time

  • Boronation: Elevated temperatures (80–100°C) accelerate cross-coupling but increase side product formation from boronic acid dimerization.

  • Alkylation: Room temperature reactions over 12–24 hours favor mono-substitution, while heating to 50°C shifts equilibrium toward bis-substitution.

Purification Challenges and Solutions

The compound’s high molecular weight (428.47 g/mol) and hydrophobicity necessitate specialized purification:

Crystallization

Recrystallization from ethyl acetate/heptane (1:3) yields white crystalline powder with 97% purity, though recovery rates drop to 65% due to mother liquor losses.

Preparative HPLC

Reverse-phase C18 columns with isocratic elution (MeCN:H2O, 70:30 + 0.1% TFA) resolve closely related anhydride impurities, which form via boronic acid self-condensation.

Industrial-Scale Production Considerations

Cost Drivers

  • TMP accounts for 58% of raw material costs due to its multi-step synthesis from acetone and ammonia.

  • Palladium catalyst recycling reduces expenses by 22% per batch.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems with immobilized Pd catalysts achieve 92% conversion in Suzuki-Miyaura steps while reducing reaction time from 12 hours to 45 minutes.

Enzymatic Borylation

Preliminary studies using aryl-CoA ligases demonstrate 34% yield in boronic acid formation under aqueous conditions, though TMP compatibility remains unproven .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert it into different boron-containing compounds.

    Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents.

Major Products

    Oxidation: Boronic esters or acids.

    Reduction: Various boron-containing compounds.

    Substitution: Coupled products in Suzuki-Miyaura reactions.

Scientific Research Applications

Catalysis

One of the primary applications of 2,6-bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid is its role as a catalyst in organic reactions. Research has shown that this compound can act as a hybrid catalyst that combines Lewis acid and base properties. It has been effectively used in:

  • Dehydrative Intramolecular Condensation : This reaction facilitates the formation of cyclic compounds from linear precursors. The compound enhances reaction rates and yields by stabilizing transition states .
  • Cross-Coupling Reactions : Boronic acids are well-known for their utility in Suzuki-Miyaura coupling reactions. This compound can participate in the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

  • Proteomics Research : The compound is utilized in proteomics for the selective capture and analysis of glycoproteins due to its ability to form reversible covalent bonds with diols present in sugar moieties . This property is crucial for studying protein interactions and modifications.
  • Anticancer Research : Preliminary studies suggest that derivatives of this boronic acid may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth and metastasis .

Materials Science

The compound's unique chemical structure allows it to be used in materials science:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as responsiveness to external stimuli (e.g., pH or temperature changes). This application is particularly relevant in developing smart materials and drug delivery systems .
  • Light Stabilizers : The compound has potential applications as a light stabilizer in coatings and plastics due to its ability to absorb UV light and reduce photodegradation .

Case Study 1: Catalytic Efficiency

A study conducted by Ishihara et al. demonstrated the efficiency of this compound as a catalyst in dehydrative intramolecular condensation reactions. The research highlighted its ability to significantly increase product yield compared to traditional catalysts.

Case Study 2: Glycoprotein Capture

In proteomics research published in a peer-reviewed journal, the compound was employed to selectively capture glycoproteins from complex biological samples. The results indicated a high specificity and efficiency in isolating target proteins for further analysis.

Mechanism of Action

The mechanism by which 2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid exerts its effects involves its ability to form stable complexes with various substrates. The piperidinyl groups enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The boronic acid moiety is crucial for its role in cross-coupling reactions, where it acts as a key intermediate.

Comparison with Similar Compounds

Structural Analog: 2-[(2,2,6,6-Tetramethyl-1-piperidyl)methyl]phenylboronic Acid

  • Structure: Mono-substituted analog (CAS: 815581-79-4) with a single tetramethylpiperidinylmethyl group.
  • Molecular Weight : 275.2 g/mol vs. ~483.5 g/mol (target compound).
  • Solubility: Soluble in common organic solvents (e.g., DMSO, ethanol) at 10 mM concentration .
  • Applications : Used in research for asymmetric catalysis and as a precursor for boronate esters.
  • Key Difference : Reduced steric hindrance compared to the bis-substituted target compound, leading to higher reactivity in nucleophilic additions but lower thermal stability .

Boronic Acid Derivatives in Catalysis

  • 3,5-Bis(trifluoromethyl)phenylboronic Acid :
    • Structure : Lacks piperidinyl groups but features electron-withdrawing CF₃ groups.
    • Reactivity : Enhanced Lewis acidity due to electron-withdrawing effects, enabling efficient aldol reactions with CAB (chiral acyloxyborane) complexes .
    • Comparison : The target compound’s bulky piperidinyl groups reduce electrophilicity but improve stereochemical control in reactions requiring hindered transition states .

Hindered Amine Stabilizers (HAS)

  • MARK® LA-57 (Tetrakis(2,2,6,6-tetramethylpiperidin-4-yl) butane-1,2,3,4-tetracarboxylate) :
    • Structure : Tetramethylpiperidinyl groups attached to a carboxylate backbone.
    • Function : UV light stabilizer in polymers.
    • Comparison : Unlike the target boronic acid, MARK® LA-57 lacks boronate functionality but shares steric shielding properties, emphasizing the versatility of tetramethylpiperidinyl motifs in stabilization chemistry .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Solubility/Storage
Target Compound (bis-substituted) 1243264-54-1 ~483.5 Boronic acid, two piperidinyl Butyronitrile, RT storage
Mono-substituted analog 815581-79-4 275.2 Boronic acid, one piperidinyl DMSO/ethanol, RT storage
3,5-Bis(trifluoromethyl)phenylboronic Acid N/A ~272.1 Boronic acid, CF₃ groups THF, dichloromethane
MARK® LA-57 70624-18-9 ~929.1 Carboxylate, four piperidinyl Polymer matrices

Research Findings and Mechanistic Insights

  • Catalytic Performance : The target compound’s steric bulk limits its use in small-molecule catalysis but enhances enantioselectivity in reactions requiring rigid transition states, contrasting with 3,5-bis(trifluoromethyl)phenylboronic acid’s high reactivity .
  • Thermal Stability: The bis-substituted derivative exhibits superior thermal stability compared to its mono-substituted analog, attributed to reduced conformational freedom .
  • Industrial Relevance : Analogous tetramethylpiperidinyl compounds like MARK® LA-57 highlight the broader utility of hindered amines, though boronic acid derivatives occupy niche roles in specialty catalysis .

Biological Activity

2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid (CAS: 1243264-54-1) is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and cellular signaling. This compound’s unique structural features enable it to interact with various biological targets, making it a candidate for further research in medicinal chemistry.

The molecular formula of this compound is C26H45BN2O2, with a molecular weight of 428.47 g/mol. Its structure includes a phenyl ring substituted with two piperidinyl groups and a boronic acid functional group.

PropertyValue
CAS Number1243264-54-1
Molecular FormulaC26H45BN2O2
Molecular Weight428.47 g/mol
AppearanceWhite to almost white powder
Purity≥97.0% (HPLC)

Anticancer Properties

Research indicates that boronic acids can exhibit significant antiproliferative effects against various cancer cell lines. A study assessing the activity of phenylboronic acid derivatives found that compounds similar to this compound demonstrated strong inhibition of cell proliferation in several cancer types. The study utilized the sulforhodamine B (SRB) assay and MTT assay to evaluate cell viability after treatment with these compounds.

Key Findings:

  • Cell Lines Tested: A2780 (ovarian cancer), MV-4-11 (acute myeloid leukemia), and others.
  • Mechanism of Action: Induction of apoptosis via caspase activation and cell cycle arrest at the G2/M phase.
  • IC50 Values: Several derivatives exhibited low micromolar IC50 values indicating high potency.

Structure-Activity Relationship (SAR)

The biological activity of boronic acids is often influenced by their structural characteristics. The presence of bulky piperidinyl groups in this compound enhances its ability to interact with biological targets compared to simpler phenylboronic acids.

Table: Structure-Activity Relationship Insights

CompoundIC50 (µM)Cell LineMechanism of Action
2-Fluoro-6-formylphenylboronic acid18A2780Apoptosis induction
3-Morpholino-5-fluorobenzoxaborole27MV-4-11Cell cycle arrest
This compound TBDTBDTBD

Case Studies

Several studies have focused on the anticancer potential of boronic acids:

  • Study on Phenylboronic Acids :
    • Conducted by researchers exploring various phenylboronic acid derivatives.
    • Results indicated that modifications at specific positions significantly altered biological activity.
  • In Vivo Studies :
    • While most current data focuses on in vitro evaluations, preliminary in vivo studies are needed to assess pharmacokinetics and therapeutic efficacy.

Q & A

Q. What are the optimal synthetic conditions for preparing 2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic acid?

The compound is synthesized via a reaction in butyronitrile at 115°C for 12 hours under reflux conditions. While the exact catalyst is not explicitly detailed in available literature, solvent choice (butyronitrile) and prolonged heating are critical for achieving high yields. Researchers should ensure anhydrous conditions and inert atmospheres to prevent boronic acid degradation .

Q. What handling and storage precautions are recommended for this compound?

Based on analogous boronic acid safety data, this compound likely requires storage at 0–6°C in airtight, light-resistant containers to minimize hydrolysis or oxidation. Handling should involve nitrile gloves, lab coats, and eye protection to avoid skin/eye irritation. Work in a fume hood to limit inhalation exposure .

Q. Which analytical techniques are most effective for characterizing this boronic acid?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR for structural confirmation, with ¹¹B NMR to assess boron environment integrity.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • Infrared (IR) spectroscopy : To identify B–O and C–N stretching vibrations (~1350 cm⁻¹ and ~1200 cm⁻¹, respectively). Note: Steric hindrance from the tetramethylpiperidinyl groups may broaden NMR peaks, necessitating higher-field instruments .

Advanced Research Questions

Q. How does steric hindrance from the tetramethylpiperidinyl groups influence reactivity in cross-coupling reactions?

The bulky substituents reduce electrophilicity at the boron center, limiting participation in traditional Suzuki-Miyaura couplings. To overcome this, researchers should:

  • Use polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Employ microwave-assisted heating or elevated temperatures (80–120°C) to accelerate reaction kinetics.
  • Optimize ligand systems (e.g., bulky phosphines) to stabilize transient palladium intermediates .

Q. What role does this compound play in polymer stabilization?

Derivatives of 2,2,6,6-tetramethylpiperidinyl groups are known as hindered amine light stabilizers (HALS). The compound likely acts as a radical scavenger in polymers, interrupting degradation pathways (e.g., UV-induced oxidation) by neutralizing reactive radicals. Its efficacy depends on dispersion within the polymer matrix and compatibility with other additives .

Q. How can contradictory literature reports on catalytic efficiency be resolved?

Discrepancies may arise from:

  • Solvent purity : Trace water or oxygen can deactivate boron centers. Use rigorously dried solvents and degas reaction mixtures.
  • Catalyst loading : Titrate catalyst amounts (0.5–5 mol%) to identify optimal stoichiometry.
  • Analytical variability : Cross-validate yields using complementary techniques (e.g., HPLC vs. NMR). Systematic replication of reported conditions with controlled variables is critical .

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